molecular formula C23H25NO5S B4990631 6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No.: B4990631
M. Wt: 427.5 g/mol
InChI Key: ZQUZGIJTDOLLDG-UHFFFAOYSA-N
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Description

The compound 6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is an organic molecule characterized by a complex structure featuring a cyclohexene ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multi-step organic reactions. Key steps often include:

  • Formation of the thienyl group: : Starting with commercially available precursors, a thienyl moiety is synthesized through condensation reactions.

  • Introduction of the isopropoxycarbonyl group: : This step usually involves esterification reactions, where isopropyl alcohol reacts with carboxylic acids in the presence of catalysts.

  • Coupling of the thienyl and cyclohexene groups: : A coupling reaction, often facilitated by catalysts such as palladium, links the thienyl group to the cyclohexene ring.

  • Final functionalization: : The compound undergoes further modifications to introduce the amino and carbonyl functionalities, often through amide bond formation.

Industrial Production Methods

Industrial production of this compound necessitates optimization of the synthetic routes to enhance yield and purity. Key considerations include the selection of scalable reaction conditions, the use of cost-effective reagents, and the implementation of efficient purification techniques, such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation, particularly at the thienyl and cyclohexene rings, forming various oxygenated derivatives.

  • Reduction: : Reduction reactions can target the carbonyl and cyclohexene groups, leading to reduced forms of the compound.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, especially on the aromatic thienyl ring.

  • Hydrolysis: : The ester and amide bonds within the compound can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of these functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

  • Hydrolysis: : Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) for ester and amide hydrolysis.

Major Products Formed

  • Oxidation: : Oxidized derivatives with additional oxygen functionalities.

  • Reduction: : Reduced forms with hydrogenated functional groups.

  • Substitution: : Substituted aromatic rings with various functional groups.

  • Hydrolysis: : Carboxylic acids and amines from ester and amide bond cleavage.

Scientific Research Applications

This compound's unique structure and reactivity make it valuable in several scientific research areas:

  • Chemistry: : Used as an intermediate in organic synthesis and as a probe for studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

  • Industry: : Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups' versatility.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The cyclohexene and thienyl moieties may facilitate binding to specific active sites, while the functional groups (isopropoxycarbonyl, amino, and carbonyl) participate in key chemical interactions. These interactions can inhibit enzyme activity, alter receptor function, or modulate gene expression pathways, contributing to the compound's biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-thienyl)-3-cyclohexene-1-carboxylic acid: : Lacks the isopropoxycarbonyl and amino functionalities, potentially reducing its reactivity and biological activity.

  • 4-(4-methylphenyl)-3-thienyl)-3-cyclohexene-1-carboxylic acid: : Lacks the isopropoxycarbonyl group, impacting its solubility and chemical properties.

Uniqueness

6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid stands out due to its combination of aromatic, aliphatic, and functional groups, enhancing its versatility in chemical reactions and potential applications. The presence of the isopropoxycarbonyl group particularly enhances its solubility and pharmacokinetic properties, making it a valuable compound for drug development and industrial applications.

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Properties

IUPAC Name

6-[[4-(4-methylphenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S/c1-13(2)29-23(28)19-18(15-10-8-14(3)9-11-15)12-30-21(19)24-20(25)16-6-4-5-7-17(16)22(26)27/h4-5,8-13,16-17H,6-7H2,1-3H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUZGIJTDOLLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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